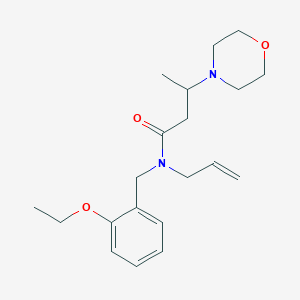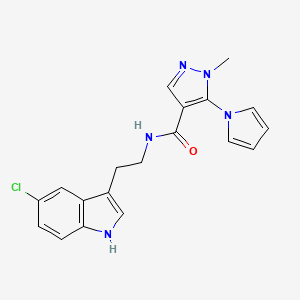![molecular formula C20H15N5O3S B5907302 1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE](/img/structure/B5907302.png)
1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE is a complex organic compound that features a nitro group, a triazinoindole moiety, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the nitro group and the phenyl ring. Common reagents used in these reactions include nitrating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl compounds.
Scientific Research Applications
1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and triazinoindole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One: Known for its stability and use in energetic materials.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A heat-resistant explosive with similar structural features.
Uniqueness
1-(3-NITRO-4-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE is unique due to its combination of a nitro group, a triazinoindole moiety, and a phenyl ring, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-[3-nitro-4-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-3-10-24-15-7-5-4-6-14(15)18-19(24)21-20(23-22-18)29-17-9-8-13(12(2)26)11-16(17)25(27)28/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZJHJLBQVNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5907248.png)
![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide](/img/structure/B5907252.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B5907255.png)
![3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole](/img/structure/B5907261.png)

![ETHYL 4-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5907271.png)

![[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](4-METHYLPIPERAZINO)METHANONE](/img/structure/B5907288.png)
![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B5907289.png)

